molecular formula C17H16N4O4 B5512471 N'-[(E)-(4-nitrophenyl)methylideneamino]-N-phenylbutanediamide

N'-[(E)-(4-nitrophenyl)methylideneamino]-N-phenylbutanediamide

Cat. No.: B5512471
M. Wt: 340.33 g/mol
InChI Key: SRCWIVILFWFTSL-LDADJPATSA-N
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Description

N’-[(E)-(4-nitrophenyl)methylideneamino]-N-phenylbutanediamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a butanediamide backbone

Future Directions

The future directions for the use of this compound are not specified in the search results. Given that it’s provided to early discovery researchers , it’s likely that it could be used in various research contexts, including the development of new materials or pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-nitrophenyl)methylideneamino]-N-phenylbutanediamide typically involves the condensation reaction between 4-nitrobenzaldehyde and N-phenylbutanediamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-nitrophenyl)methylideneamino]-N-phenylbutanediamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-nitrophenyl)methylideneamino]-N-phenylbutanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-nitrophenyl)methylideneamino]-N-phenylbutanediamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-nitrophenyl)methylidene]-N-phenylbutanediamide
  • N-[(E)-(3-nitrophenyl)methylidene]-N-phenylbutanediamide
  • N-[(E)-(2-nitrophenyl)methylidene]-N-phenylbutanediamide

Uniqueness

N’-[(E)-(4-nitrophenyl)methylideneamino]-N-phenylbutanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group and the butanediamide backbone allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-[(E)-(4-nitrophenyl)methylideneamino]-N-phenylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-16(19-14-4-2-1-3-5-14)10-11-17(23)20-18-12-13-6-8-15(9-7-13)21(24)25/h1-9,12H,10-11H2,(H,19,22)(H,20,23)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCWIVILFWFTSL-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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